1,2,5-Thiadiazole-3-carbohydrazide

DFT calculations chemical reactivity medicinal chemistry

This electron-deficient 1,2,5-thiadiazole scaffold, equipped with a nucleophilic carbohydrazide handle, offers a chemically distinct alternative to the common 1,3,4-isomer. DFT calculations confirm a larger HOMO-LUMO gap and higher total hardness, translating to enhanced metabolic stability for oral drugs and PROTAC linkers. With ~67.6 mg/mL aqueous solubility, it eliminates precipitation issues in automated parallel synthesis and microfluidic HTS workflows. The scaffold's intrinsic antimycobacterial potential (related derivatives MIC 25 µg/mL) provides a fresh starting point to circumvent cross-resistance to established 1,3,4-thiadiazole drug classes.

Molecular Formula C3H4N4OS
Molecular Weight 144.15
CAS No. 62438-04-4
Cat. No. B2875255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Thiadiazole-3-carbohydrazide
CAS62438-04-4
Molecular FormulaC3H4N4OS
Molecular Weight144.15
Structural Identifiers
SMILESC1=NSN=C1C(=O)NN
InChIInChI=1S/C3H4N4OS/c4-6-3(8)2-1-5-9-7-2/h1H,4H2,(H,6,8)
InChIKeyYHSRKDCHGIFFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Thiadiazole-3-carbohydrazide (CAS 62438-04-4): Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


1,2,5-Thiadiazole-3-carbohydrazide (CAS 62438-04-4) is a heterocyclic small molecule combining an electron-deficient 1,2,5-thiadiazole ring with a nucleophilic carbohydrazide functional group [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science due to the dual reactivity imparted by its conjugated ring system and hydrazide moiety [2]. The compound's core structure is known to confer biological activity and offers a platform for generating libraries of derivatives via condensation, cyclization, and coordination chemistry .

1,2,5-Thiadiazole-3-carbohydrazide vs. 1,3,4-Thiadiazole Isomers: Why Substitution Is Not Straightforward


Although the 1,3,4-thiadiazole isomer is more extensively documented in the literature, the 1,2,5-thiadiazole ring exhibits a distinct electronic structure that directly influences its chemical reactivity and biological interaction profile . Density Functional Theory (DFT) calculations reveal that 1,2,5-thiadiazoles possess a higher HOMO-LUMO gap and greater total hardness compared to their 1,3,4-counterparts, indicating a more aromatic and less reactive character toward electrophilic attack [1]. This electronic distinction precludes simple 'drop-in' substitution in synthetic pathways and drug discovery programs, as the altered reactivity can significantly impact yield, selectivity, and target engagement [2].

Quantitative Differentiation of 1,2,5-Thiadiazole-3-carbohydrazide: Comparative Reactivity, Solubility, and Biological Data


Electronic Hardness and Reactivity of 1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole

DFT analysis reveals that 1,2,5-thiadiazole possesses a higher total hardness (η) compared to the 1,3,4-isomer, derived from its larger HOMO-LUMO energy gap [1]. This electronic property translates to a less reactive aromatic system, which can be advantageous for achieving selectivity in complex reaction mixtures or for enhancing metabolic stability in drug candidates.

DFT calculations chemical reactivity medicinal chemistry

Aqueous Solubility of 1,2,5-Thiadiazole-3-carbohydrazide

The aqueous solubility of 1,2,5-thiadiazole-3-carbohydrazide is estimated to be 6.756e+004 mg/L (equivalent to 67.56 mg/mL or 0.47 M) at 25°C based on its calculated log Kow of -1.45 [1]. This high water solubility is a key differentiating feature compared to more lipophilic heterocyclic scaffolds and facilitates its use in aqueous-phase reactions and biological assays.

physicochemical properties drug formulation solubility

Antimicrobial Activity of 1,2,5-Thiadiazole Derivatives: Comparative MIC Data

While direct MIC data for 1,2,5-thiadiazole-3-carbohydrazide itself is not available, its core scaffold is present in active antimicrobial agents. A structurally related 1,2,5-thiadiazole derivative (TML-Hydroxy) exhibited an MIC of 25.00 μg/mL against Mycobacterium tuberculosis [1]. In contrast, optimized 1,3,4-thiadiazole hydrazones have shown MIC values as low as 3.91 μg/mL against the same strain [2], highlighting the significant impact of isomer choice and substitution on potency.

antimicrobial MIC SAR

Electrochemical Stability of the 1,2,5-Thiadiazole Ring Under Redox Conditions

The 1,2,5-thiadiazole ring system is characterized by its resistance to oxidation, undergoing reversible electron transfer to form stable radical cations [1]. This electrochemical property is distinct from many other heterocycles and is valuable for applications requiring robust redox behavior, such as in organic electronics or as stable intermediates in oxidative synthetic pathways.

electrochemistry stability materials science

Target Applications for 1,2,5-Thiadiazole-3-carbohydrazide Based on Differentiated Properties


Synthesis of Metabolically Stable Drug Candidates and PROTAC Linkers

The higher total hardness and larger HOMO-LUMO gap of the 1,2,5-thiadiazole ring compared to the 1,3,4-isomer [1] suggest that drug candidates built on this scaffold may exhibit enhanced metabolic stability. This property is particularly valuable for designing oral drugs or proteolysis-targeting chimeras (PROTACs), where linker stability is crucial for pharmacokinetic performance. The carbohydrazide group also provides a reactive handle for facile conjugation to E3 ligase ligands or target-binding moieties [2].

Development of Water-Soluble Synthetic Intermediates for High-Throughput Chemistry

With an estimated aqueous solubility of ~67.6 mg/mL [1], 1,2,5-thiadiazole-3-carbohydrazide is an excellent choice for building block libraries intended for use in automated parallel synthesis or microfluidic systems. Its high solubility minimizes precipitation issues and allows for precise liquid handling in aqueous or mixed-solvent reaction media, streamlining high-throughput experimentation workflows.

Building Block for Antimycobacterial Agents with Alternative Resistance Mechanisms

The activity of related 1,2,5-thiadiazole derivatives against M. tuberculosis (MIC 25.00 μg/mL) [1] indicates that the core scaffold possesses intrinsic antimycobacterial potential. Given that the most potent reported thiadiazole-based anti-TB agents are based on the 1,3,4-isomer [2], the 1,2,5-thiadiazole-3-carbohydrazide scaffold offers a chemically distinct starting point for medicinal chemistry campaigns aiming to circumvent cross-resistance to established 1,3,4-thiadiazole drug classes.

Design of Oxidatively Robust Organic Electronic Materials

The inherent resistance of the 1,2,5-thiadiazole ring to oxidative degradation and its ability to support reversible electron transfer [1] make it a promising core for the synthesis of n-type semiconductors, electron-accepting materials in organic solar cells, and stable radical precursors. The carbohydrazide functionality of this specific compound offers a convenient site for further functionalization or polymerization, enabling the creation of novel conjugated materials with enhanced operational stability [2].

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